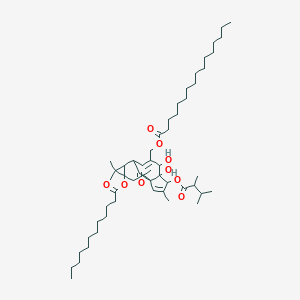![molecular formula C19H20N2O4 B237940 N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a synthetic compound that has been studied for its potential applications in neuroscience research. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action in the brain, making it a promising candidate for further study.
Wirkmechanismus
BPAP has a unique mechanism of action in the brain, which is different from that of other stimulants such as amphetamines. BPAP acts as a selective dopamine D1 receptor agonist, which means that it activates a specific type of dopamine receptor in the brain. This activation leads to an increase in dopamine release, which is thought to be responsible for the stimulant effects of BPAP.
Biochemical and Physiological Effects
BPAP has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in dopamine release, an increase in cAMP levels, and an increase in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). BPAP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPAP in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. BPAP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using BPAP in lab experiments is that it has not yet been extensively studied in humans, so its potential therapeutic applications are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on BPAP. One area of interest is in the development of new treatments for Parkinson's disease, as BPAP has been shown to have neuroprotective effects in animal models of the disease. Another area of interest is in the development of new treatments for depression, as BPAP has been shown to have antidepressant-like effects in animal models. Finally, further research is needed to fully understand the potential therapeutic applications of BPAP in humans.
Synthesemethoden
BPAP is synthesized through a multi-step process that involves the reaction of several different compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then reacted with pentanoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
BPAP has been studied for its potential applications in a variety of different areas of neuroscience research. One of the main areas of interest is in the treatment of Parkinson's disease, as BPAP has been shown to have neuroprotective effects in animal models of the disease. BPAP has also been studied for its potential use in the treatment of depression, as it has been shown to have antidepressant-like effects in animal models.
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-7-18(22)20-14-5-4-6-15(11-14)21-19(23)13-8-9-16-17(10-13)25-12-24-16/h4-6,8-11H,2-3,7,12H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
OERRJVSGLQXASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

